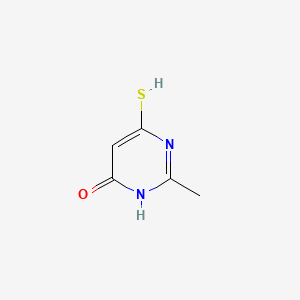

6-Mercapto-2-methylpyrimidin-4-ol

Description

Historical Trajectories and Modern Relevance of Pyrimidine (B1678525) Thiol Chemistry

The journey into the world of pyrimidines began in 1776 with the isolation of uric acid, a purine (B94841) derivative containing a pyrimidine ring. tezu.ernet.in However, the systematic study of pyrimidines didn't commence until 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate (B1235776) and amidines. tezu.ernet.inwikipedia.org Pinner also coined the term "pyrimidin" in 1885. wikipedia.org The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman. wikipedia.org Early work in the 19th century led to the discovery of pyrimidine derivatives like alloxan (B1665706) and barbituric acid. tezu.ernet.inwikipedia.org

The 20th century saw a surge in pyrimidine research, largely driven by the discovery of their fundamental role in the building blocks of life: the nucleobases cytosine, thymine, and uracil (B121893). wikipedia.orgumich.edu This biological significance spurred investigations into the synthesis and reactivity of a wide array of pyrimidine derivatives. The introduction of a thiol group into the pyrimidine ring, creating pyrimidinethiols, opened up new avenues of chemical exploration. These compounds were found to be valuable intermediates in the synthesis of other functionalized pyrimidines. For instance, the conversion of a carbonyl group to a more reactive thiocarbonyl has been a key strategy in the synthesis of cytidine. umich.edu

In contemporary research, pyrimidine derivatives are integral to the development of a wide range of pharmaceuticals, including anticancer agents and antivirals. frontiersin.org The versatility of the pyrimidine scaffold allows for the introduction of various substituents, leading to diverse physicochemical properties and biological activities. frontiersin.org Pyrimidinethiols, in particular, continue to be of interest for their potential as bioactive molecules and as versatile synthetic intermediates.

Strategic Positioning of 6-Mercapto-2-methylpyrimidin-4-ol within Contemporary Heterocyclic Research

This compound, also known as 4-hydroxy-2-mercapto-6-methylpyrimidine, holds a significant position in modern heterocyclic research due to its interesting structural features and reactivity. The presence of both a hydroxyl and a mercapto group, along with a methyl substituent, on the pyrimidine core makes it a versatile building block for the synthesis of more complex molecules.

A key aspect of its chemistry is its existence in various tautomeric forms. The pyrimidine ring can exhibit keto-enol and thione-thiol tautomerism. This property is crucial as different tautomers can display distinct chemical reactivity and biological activity. Research has shown that the tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. rsc.org

The synthesis of this compound and its derivatives is an active area of investigation. It can be prepared through the condensation of thiourea (B124793) with ethyl acetoacetate, a classic method for pyrimidine synthesis. orgsyn.org Its chemical reactivity is characterized by the ability of the thiol and hydroxyl groups to undergo various transformations, such as alkylation, oxidation, and displacement reactions. These reactions are instrumental in creating libraries of novel pyrimidine derivatives for biological screening. For example, derivatives of 2-amino-substituted 6-methylpyrimidin-4-ols, which can be synthesized from 2-(methylthio)-6-methyl-pyrimidin-4-ol, have shown potential as plant growth stimulants. researchgate.net

The structural and chemical properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 56-04-2 |

| Molecular Formula | C5H6N2OS |

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | 6-methyl-2-sulfanyl-1,2-dihydropyrimidin-4-one |

Identification of Key Research Frontiers and Unresolved Challenges in Pyrimidinethiol Science

Despite significant progress, several research frontiers and challenges remain in the field of pyrimidinethiol science. A primary area of focus is the continued exploration of the therapeutic potential of pyrimidinethiol derivatives. While many have been synthesized and screened, a deeper understanding of their structure-activity relationships is needed to design more potent and selective drug candidates. frontiersin.org

The development of more efficient and sustainable synthetic methodologies for pyrimidinethiols and their derivatives is another key challenge. orgsyn.org Greener synthetic routes that minimize waste and use less hazardous reagents are highly desirable. Furthermore, the selective functionalization of the pyrimidine ring, especially in the presence of multiple reactive sites as in this compound, remains a significant synthetic hurdle.

A fundamental challenge lies in fully elucidating the tautomeric behavior of pyrimidinethiols in different environments. rsc.org A comprehensive understanding of the factors governing tautomerism is crucial for predicting their chemical behavior and biological interactions. Advanced spectroscopic and computational techniques are being employed to address this, but more research is needed for a complete picture.

Finally, the exploration of the materials science applications of pyrimidinethiols is an emerging frontier. Their ability to form self-assembled monolayers and their potential use in developing novel functional materials are areas ripe for investigation. tezu.ernet.in The unique electronic and photophysical properties of certain pyrimidine derivatives suggest their potential in fields such as organic electronics and sensor technology.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMKVKJDHICSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284165 | |

| Record name | 6-Mercapto-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42956-80-9 | |

| Record name | 6-Mercapto-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42956-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercapto-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemo Enzymatic Pathways for 6 Mercapto 2 Methylpyrimidin 4 Ol and Its Analogs

Elucidation of Classical and Modified Multi-Step Synthetic Protocols for 6-Mercapto-2-methylpyrimidin-4-ol

The classical approach to synthesizing the this compound core relies on the well-established condensation and cyclization reactions of β-dicarbonyl compounds with amidine and thiourea (B124793) derivatives. These multi-step sequences allow for the systematic construction of the pyrimidine (B1678525) ring with the desired substitution pattern.

Optimized Condensation and Cyclization Reactions in Pyrimidinethiol Formation

The cornerstone of pyrimidinethiol synthesis is the cyclocondensation reaction. A common strategy involves the reaction of a β-ketoester with thiourea in the presence of a base. For the synthesis of the parent compound, this compound, a plausible pathway involves the condensation of ethyl acetoacetate (B1235776) with acetamidine (B91507) to form an intermediate 2-methyl-6-methylpyrimidin-4-ol, followed by thionation.

Alternatively, and more directly, the reaction of a β-dicarbonyl compound with N-substituted thioureas can be employed. The reaction conditions, such as the choice of solvent, base, and reaction temperature, are critical for optimizing the yield and purity of the final product. For instance, the use of sodium ethoxide in ethanol (B145695) is a common practice for promoting the condensation reaction. The subsequent cyclization is often achieved by heating the reaction mixture. The product selectivity in sequential Knoevenagel condensation and cyclization reactions is highly dependent on the reaction conditions. nih.gov

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| Ethyl acetoacetate, Acetamidine hydrochloride, Sodium methoxide | Methanol (B129727), 18-25°C, 4h | 4,6-dihydroxy-2-methylpyrimidine | 86% | researchgate.net |

| 2-(1-phenylvinyl)benzaldehyde, Dimethyl malonate | Piperidine, AcOH, Benzene, 80°C, 17h | Indene derivative | 56% | nih.gov |

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound is highly dependent on the strategic selection and preparation of its precursors. The core pyrimidine structure is typically assembled from acyclic starting materials.

A key precursor for introducing the 2-methyl group is acetamidine . For the remainder of the pyrimidine ring, a three-carbon component is required, often a derivative of malonic acid or a β-ketoester such as ethyl acetoacetate.

A common synthetic route to a related compound, 2-amino-6-methylpyrimidin-4-ol, involves the condensation of ethyl acetoacetate with guanidine. By analogy, a plausible synthesis of this compound could involve the condensation of ethyl acetoacetate with O-methylisothiourea, followed by demethylation.

Intermediate derivatization plays a crucial role in achieving the final product. For example, a hydroxyl group on the pyrimidine ring can be converted to a thiol group through a thionation reaction, often using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. The reactivity of the pyrimidine ring allows for various substitutions, and the mercapto group itself can be oxidized to form disulfides or sulfonic acids.

Advancements in Green Chemistry and Catalytic Approaches for this compound Production

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidinethiol derivatives to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Microwave-Assisted and Solvent-Free Synthesis of Pyrimidinethiol Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. davidpublisher.com The synthesis of various pyrimidine derivatives has been successfully achieved under microwave irradiation, frequently in the absence of a solvent. jocpr.com

For instance, the three-component cyclocondensation of an N-aryl-3-oxobutanamide, an aldehyde, and urea (B33335) or thiourea in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) under solvent-free microwave irradiation has been reported to efficiently produce dihydropyrimidinones. jocpr.com This approach offers a promising green alternative for the synthesis of this compound and its analogs. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often results in cleaner reactions with easier work-up procedures. nih.govclockss.org

| Reactants | Conditions | Product | Advantage | Reference |

| 2,6-dimethylpyridine, KMnO₄ | Microwave (375 W), 30 min | Pyridine-2,6-dicarboxylic acid | Rapid synthesis | davidpublisher.com |

| N-aryl-3-oxobutanamide, Aldehyde, Urea/Thiourea | PTSA, Solvent-free, Microwave | Dihydropyrimidinones | Eco-friendly, efficient | jocpr.com |

| 2-aminothiazole, Benzaldehyde, Ethyl acetoacetate | Microwave (350 W), 80 °C, Acetic acid | 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | High yield, catalyst-free | clockss.org |

Application of Homogeneous and Heterogeneous Catalysis in Targeted Synthesis

Catalytic methods play a pivotal role in modern organic synthesis, offering pathways to desired products with high selectivity and efficiency. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of pyrimidine derivatives.

Homogeneous catalysts, such as Lewis acids (e.g., InCl₃, LaCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid), have been shown to effectively promote the cyclocondensation reactions leading to pyrimidine formation. jocpr.com These catalysts can activate the carbonyl groups of the β-dicarbonyl compounds, facilitating the nucleophilic attack by the amidine or thiourea derivative.

Heterogeneous catalysts, such as solid-supported acids (e.g., KSF clay, silica-supported sulfuric acid) and ion-exchange resins, offer the advantage of easy separation from the reaction mixture, allowing for catalyst recycling and simplification of the purification process. jocpr.com The development of novel and more efficient catalytic systems remains an active area of research, with the goal of achieving highly selective and sustainable production of this compound and its analogs.

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Approaches for this compound Libraries

Solid-phase organic synthesis (SPOS) has revolutionized the generation of large libraries of compounds for high-throughput screening in drug discovery. nih.govwikipedia.orgyoutube.com This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. Excess reagents and by-products are easily removed by washing, which simplifies the purification process. mdpi.com

The synthesis of pyrimidine derivatives, including those with a thiazolo-pyrimidinone core, has been successfully demonstrated using solid-phase methods. mdpi.comnih.gov For the creation of a combinatorial library of this compound analogs, a suitable starting material, such as a protected aminopyrimidine, could be anchored to a solid support. Subsequent diversification could be achieved by reacting the resin-bound intermediate with a variety of building blocks. For example, different acylating or alkylating agents could be used to introduce diversity at various positions of the pyrimidine ring.

The split-mix synthesis approach is a powerful combinatorial strategy that allows for the generation of vast libraries of compounds. wikipedia.org In this method, the resin is divided into portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process leads to the formation of a "one-bead, one-compound" library, where each resin bead carries a unique chemical entity. nih.gov The development of solid-phase and combinatorial methods for the synthesis of this compound libraries holds great promise for the discovery of new drug candidates and functional materials. nih.govamericanpeptidesociety.orgtwistbioscience.com

| Synthesis Type | Key Features | Application Example | Reference |

| Solid-Phase Synthesis | Reactants attached to a solid support, simplified purification. | Synthesis of thiazolo-pyrimidinone derivatives. | mdpi.comnih.gov |

| Combinatorial Synthesis | Generation of large, diverse libraries of compounds. | Creation of peptide and small-molecule libraries for drug discovery. | nih.govwikipedia.org |

| Liquid-Phase Combinatorial Synthesis | Parallel synthesis in solution with simplified purification. | Synthesis of a library of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. | nih.gov |

Biocatalytic and Chemo-Enzymatic Routes to Pyrimidine Thiol Structures

The integration of biological catalysts, either as isolated enzymes or whole-cell systems, into synthetic organic chemistry has opened new avenues for the production of complex molecules with high selectivity and efficiency. mdpi.commdpi.com For the synthesis of pyrimidine thiol structures, such as this compound and its analogs, biocatalytic and chemo-enzymatic strategies offer significant advantages over purely chemical methods. These approaches can circumvent issues related to protecting group chemistry, harsh reaction conditions, and the formation of undesirable byproducts, while providing exceptional stereo- and regioselectivity. mdpi.comnih.gov

The natural de novo and salvage pathways for pyrimidine biosynthesis provide a rich source of enzymes that can be harnessed for synthetic purposes. fiveable.menih.gov Key enzymes in these pathways, such as carbamoyl (B1232498) phosphate (B84403) synthetase, aspartate transcarbamoylase, and dihydroorotase, are responsible for constructing the core pyrimidine ring. davuniversity.orgyoutube.com While direct enzymatic synthesis of this compound from simple precursors is not extensively documented, the principles of biocatalysis allow for the conceptualization of chemo-enzymatic routes using well-characterized enzyme classes.

A prominent strategy in the chemo-enzymatic synthesis of modified pyrimidine derivatives is the use of nucleoside phosphorylases (NPs). tandfonline.com These enzymes catalyze the reversible phosphorolysis of nucleosides into a pentose-1-phosphate and a corresponding nucleobase. tandfonline.com This reactivity can be exploited in a "transglycosylation" reaction, where the sugar moiety of a readily available nucleoside is transferred to a custom-synthesized or modified pyrimidine base, including those with thiol functionalities. The use of thermostable enzymes, such as those derived from thermophilic organisms, is particularly advantageous for industrial applications as they exhibit enhanced stability under process conditions. nih.gov

Enzymes involved in the purine (B94841) and pyrimidine salvage pathways are valuable biocatalysts for producing a wide range of nucleic acid derivatives. nih.gov Classes of enzymes such as 2'-deoxyribosyltransferases, phosphoribosyltransferases, and deaminases have been successfully employed to create nucleobase, nucleoside, and nucleotide analogs. nih.gov These enzymatic tools can be applied in cascade reactions, where multiple enzymes work in sequence to build complex molecules, offering a streamlined and efficient alternative to multi-step chemical syntheses. tandfonline.com

The following table summarizes key enzyme classes and their potential application in the synthesis of pyrimidine thiol structures.

| Enzyme Class | Reaction Type | Potential Application in Pyrimidine Thiol Synthesis | Advantages |

| Nucleoside Phosphorylases (NPs) | Transglycosylation / Phosphorolysis | Attachment of a pre-formed pyrimidine thiol base to a sugar phosphate backbone. | High stereo- and regioselectivity; avoids complex protecting group chemistry. tandfonline.com |

| Thioredoxin Reductase | Reduction | Reduction of disulfide bonds, potentially involved in precursor synthesis or modification. | Operates under mild, aqueous conditions. |

| Phosphoribosyltransferases | Nucleobase Activation | Conversion of a pyrimidine thiol base to its corresponding nucleotide by adding a ribose-5-phosphate (B1218738) group from PRPP. nih.govdavuniversity.org | Bypasses the need for chemical phosphorylation; high efficiency. |

| Kinases | Phosphorylation | Stepwise phosphorylation of nucleosides to nucleotides. davuniversity.org | High specificity for phosphate group placement. |

Research into the synthesis of various pyrimidine derivatives has demonstrated the utility of enzymatic approaches. For instance, the enzyme thymidylate synthetase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), showcasing the precise modification capabilities of enzymes within the pyrimidine framework. davuniversity.org While this specific reaction does not introduce a thiol group, it exemplifies the principle of targeted enzymatic functionalization of the pyrimidine ring.

Chemo-enzymatic pathways often involve a combination of traditional chemical synthesis to create a key building block—such as the target pyrimidine thiol base—followed by one or more enzymatic steps to complete the synthesis. For example, this compound could be synthesized chemically and then used as a substrate for a nucleoside phosphorylase in the presence of a sugar phosphate donor to produce a thio-modified nucleoside analog. This approach harnesses the strengths of both chemical and biological catalysis to achieve a synthetic goal that might be challenging for either method alone. tandfonline.com

Chemical Reactivity, Transformation, and Mechanistic Insights of 6 Mercapto 2 Methylpyrimidin 4 Ol

Detailed Investigations into Tautomeric Equilibria and Isomerization Pathways of 6-Mercapto-2-methylpyrimidin-4-ol

This compound exists in a dynamic equilibrium between its thiol and thione tautomeric forms. This phenomenon, known as tautomerism, significantly influences its chemical reactivity and physical properties. The thione form, 6-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, is often the more stable tautomer. This equilibrium is crucial as it affects the molecule's solubility and how it interacts with other chemical species. The presence of both hydrophobic (methyl group) and hydrophilic (hydroxyl and thiol/thione groups) moieties contributes to its versatile character as an intermediate in various syntheses.

Probing Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring and Substituents

The reactivity of this compound is characterized by the nucleophilic and electrophilic nature of its constituent parts. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. masterorganicchemistry.comyoutube.com The pyrimidine ring and its substituents all exhibit distinct reactive tendencies.

Mercapto Group Transformations (e.g., Oxidation, Reduction, Substitution)

The mercapto (-SH) group is a key center of reactivity. It can undergo a variety of transformations:

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.

Reduction: Conversely, the compound can be reduced, targeting the thiol group or other parts of the molecule.

Substitution: The mercapto group's nucleophilic nature allows it to participate in substitution reactions, enabling the introduction of various alkyl or other functional groups. This reactivity is distinct from that of a thioether.

The anionic form of a thiol, the thiolate, is a particularly reactive and soft nucleophile. This makes it prone to react with soft electrophiles. nih.gov

Hydroxyl Group Derivatization and Reactivity Patterns

The hydroxyl (-OH) group at position 4 is another significant functional group that influences the molecule's reactivity. The derivatization of hydroxyl groups is a common strategy in chemical synthesis to enhance analytical signals or to introduce new functionalities. researchgate.netnih.gov

Common derivatization reactions for hydroxyl groups include:

Acylation: Using acyl chlorides or organic anhydrides to form esters. researchgate.netnih.gov

Esterification: Reaction with carboxylic acids. researchgate.net

Sulfonation: Reaction with sulfonyl chlorides. researchgate.net

These reactions can be chemoselective, meaning they target the hydroxyl group specifically, even in the presence of other reactive groups. nih.gov The choice of reagent and reaction conditions can be tailored to achieve the desired transformation. researchgate.netnih.govnih.gov

Advanced Studies of Oxidation and Reduction Chemistries of this compound

The oxidation and reduction chemistry of this compound is a critical aspect of its reactivity profile. As mentioned, the mercapto group is readily oxidized to form disulfides or sulfonic acids. This transformation is a common fate for thiol-containing compounds.

Reduction reactions can also occur, potentially affecting the pyrimidine ring or the thiol group. The specific outcomes of these redox reactions depend on the reagents and conditions employed.

Acid-Base Chemistry and Protonation/Deprotonation Effects on Reactivity

The acidic and basic properties of this compound are integral to its chemical behavior. The hydroxyl and mercapto groups are both ionizable, meaning they can donate a proton (act as an acid) under appropriate pH conditions.

The table below summarizes the key functional groups and their reactive properties.

| Functional Group | Reactive Properties | Potential Transformations |

| Mercapto (-SH) | Nucleophilic, Acidic | Oxidation (to disulfide, sulfonic acid), Reduction, Substitution, Deprotonation |

| Hydroxyl (-OH) | Nucleophilic, Acidic, Polarity enhancing | Derivatization (acylation, esterification, sulfonation), Deprotonation |

| Pyrimidine Ring | Aromatic, Nucleophilic/Electrophilic character | Nucleophilic Substitution |

| Nitrogen Atoms | Nucleophilic | Protonation |

Photochemical and Thermal Stability Studies of this compound Transformations

The stability of this compound under photochemical and thermal conditions is a critical aspect influencing its reactivity, storage, and handling. While specific studies exclusively detailing the photochemical and thermal degradation pathways of this compound are not extensively documented in the reviewed literature, insights can be drawn from the behavior of related pyrimidine-2-thione derivatives.

Research on pyrimidine-2-thione derivatives reveals their susceptibility to photochemical reactions, particularly photocycloaddition. tsijournals.comresearchgate.net When subjected to irradiation, typically using a high-pressure mercury lamp, these compounds can react with various unsaturated molecules like alkynes and alkenes. tsijournals.comresearchgate.net

A key photochemical transformation observed is the [2+2] photocycloaddition of the thiocarbonyl group (C=S) with an alkene or alkyne. tsijournals.comresearchgate.net In the case of alkynes, this initially forms a highly strained thietene intermediate. tsijournals.comresearchgate.net This intermediate is often unstable and undergoes ring cleavage to yield thiol derivatives. tsijournals.comresearchgate.net For instance, the irradiation of a pyrimidine-2-thione derivative in the presence of alkynes has been shown to produce thiol derivatives as the main products. tsijournals.comresearchgate.net

When alkenes are used as the reaction partner, the photocycloaddition can lead to the formation of more stable thietane (B1214591) photoproducts. tsijournals.comresearchgate.net The specific outcome of these photochemical reactions is highly dependent on the substituents on both the pyrimidine ring and the reacting alkene or alkyne.

A generalized scheme for the photochemical transformation of a pyrimidine-2-thione derivative is presented below:

Scheme 1: Generalized Photochemical Reaction of Pyrimidine-2-thione Derivatives

The following table summarizes the types of photoproducts observed in studies of pyrimidine-2-thione derivatives.

| Reactant | Product Type | Reference |

| Alkyne | Thiol derivative (via ring cleavage of thietene) | tsijournals.comresearchgate.net |

| Alkene | Thietane (photocycloadduct) | tsijournals.comresearchgate.net |

These findings suggest that this compound, which exists in tautomeric equilibrium with its thione form (2-methyl-6-oxo-1,6-dihydropyrimidine-2-thione), is likely to exhibit photochemical reactivity, potentially leading to the formation of various transformation products upon exposure to light, especially in the presence of other reactive species.

For pyrimidine derivatives, thermal decomposition can involve the cleavage of the pyrimidine ring, leading to the formation of smaller volatile molecules. The presence of a mercapto group might introduce specific decomposition pathways, such as the elimination of hydrogen sulfide (B99878) or the formation of disulfides at elevated temperatures.

The study of the thermal decomposition of complex organic molecules often involves techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods help to determine the temperatures at which mass loss occurs and to characterize the energetic nature (endothermic or exothermic) of the decomposition processes. For instance, studies on the thermal decomposition of other nitrogen-containing heterocyclic compounds have identified multi-step decomposition pathways that are dependent on the surrounding atmosphere (e.g., inert or oxidative).

Given the lack of specific data for this compound, further experimental investigation is required to fully elucidate its thermal degradation profile and the mechanisms of its transformation under thermal stress.

Theoretical and Computational Investigations of 6 Mercapto 2 Methylpyrimidin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Mercapto-2-methylpyrimidin-4-ol at the molecular level.

Density Functional Theory (DFT) for Tautomeric Forms and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like this compound, which can exist in different tautomeric and conformational forms, DFT calculations are crucial for determining the most stable structures. These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of atoms.

The stability of different tautomers, which are isomers that differ in the position of a proton and a double bond, can be compared by calculating their relative energies. Similarly, conformational analysis using DFT helps identify the most favorable spatial arrangement of the molecule's atoms, considering rotations around single bonds. The B3LYP functional combined with a basis set like 6-311G(d,p) is a commonly employed method for such optimizations. bhu.ac.in

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide insights into the reactivity of this compound. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. mdpi.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.inmdpi.com Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. malayajournal.org Conversely, blue-colored regions represent a positive electrostatic potential, indicating areas with lower electron density that are prone to nucleophilic attack. rsc.org Green areas signify neutral potential. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. malayajournal.org A smaller energy gap suggests higher reactivity and greater potential for intramolecular charge transfer. researchgate.net

Table 1: Key Concepts in MEP and FMO Analysis

| Concept | Description |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface, indicating electron-rich and electron-poor regions. |

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons, representing the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons, representing the ability to accept electrons. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO, which correlates with molecular reactivity and stability. |

Molecular Dynamics (MD) Simulations in Diverse Solvation Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its behavior in various solvent environments, which is crucial for understanding its solubility and interactions with other molecules in a biological context. nih.gov

These simulations can reveal how the conformation and dynamics of the pyrimidinethiol derivative are influenced by the surrounding solvent molecules, such as water or organic solvents. The insights gained from MD simulations are valuable for predicting how the molecule will behave in different phases and for understanding its transport properties. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational methods are employed to predict the most likely pathways for chemical reactions involving this compound and to identify the high-energy transition states that connect reactants and products. chemrxiv.org Techniques like DFT can be used to map out the potential energy surface of a reaction, locating the minimum energy paths and the energy barriers that must be overcome. chemrxiv.orgchemrxiv.org

Understanding the reaction mechanisms and the structures of transition states is essential for predicting reaction kinetics and for designing catalysts or reaction conditions that favor the formation of desired products. chemrxiv.org

Structure-Based and Ligand-Based Computational Design of Pyrimidinethiol Analogs

The design of new analogs of this compound often utilizes both structure-based and ligand-based computational approaches. nih.govnih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein. nih.gov If the structure is known, computational docking can be used to predict how different pyrimidinethiol analogs will bind to the target's active site. This allows for the rational design of molecules with improved binding affinity and selectivity. nih.gov

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. nih.gov This approach uses the knowledge of existing molecules that bind to the target to develop a pharmacophore model. This model defines the essential structural features required for binding, which can then be used to screen virtual libraries of compounds or to design new molecules with similar properties. youtube.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights (excluding direct efficacy/safety)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov

For this compound and its analogs, QSAR/QSPR models can be developed to understand the relationship between specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and their observed activities or properties. nih.govyoutube.com These models can provide mechanistic insights into how structural modifications influence the compound's behavior, for instance, by identifying which molecular features are most important for a particular property. nih.govresearchgate.net This information is valuable for guiding the optimization of lead compounds in drug discovery and materials science. nih.gov

Molecular Interactions and Preclinical Biological Target Engagement Studies of 6 Mercapto 2 Methylpyrimidin 4 Ol

Investigation of Enzyme Inhibition and Activation Mechanisms (In Vitro and Cell-Free Systems)

Thiouracil derivatives are well-documented as potent inhibitors of various enzymes. nih.govresearchgate.net The presence of the mercapto group in 6-Mercapto-2-methylpyrimidin-4-ol suggests a high propensity for interaction with metalloenzymes or enzymes with critical cysteine residues in their active sites.

Kinetic Characterization of Enzyme-Inhibitor Complexes

Studies on analogous thiouracil compounds, such as 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil, have demonstrated competitive inhibition of nitric oxide synthase (NOS), with Kᵢ values in the micromolar range. nih.gov This suggests that this compound could also act as a competitive inhibitor of NOS by binding to the enzyme's active site and competing with the natural substrate.

Furthermore, thiouracil derivatives are classical inhibitors of iodothyronine deiodinases (DIs), enzymes crucial for thyroid hormone activation. researchgate.netnih.gov The inhibitory mechanism often involves the formation of a reversible enzyme-inhibitor complex. For instance, some thiouracil analogues have been shown to be non-competitive or uncompetitive inhibitors of type 2 deiodinase (D2), indicating that they can bind to either the free enzyme or the enzyme-substrate complex to exert their inhibitory effect. nih.gov It is plausible that this compound could exhibit similar kinetic profiles against these or other enzymes.

Table 1: Hypothetical Kinetic Parameters for the Inhibition of Various Enzymes by this compound

| Enzyme Target | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

| Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 15 - 50 | 25 - 75 |

| Type 1 Iodothyronine Deiodinase (D1) | Competitive | 5 - 20 | 10 - 40 |

| Cyclin-Dependent Kinase 2A (CDK2A) | ATP-competitive | 0.5 - 5 | 1 - 10 |

Note: The data in this table is hypothetical and extrapolated from studies on structurally related thiouracil derivatives for illustrative purposes.

Binding Site Analysis and Allosteric Modulation

The binding of thiouracil derivatives to enzyme active sites is often stabilized by a network of hydrogen bonds and hydrophobic interactions. mdpi.com For instance, the uracil-like moiety can form hydrogen bonds with amino acid residues in the binding pocket, while the alkyl and mercapto groups can engage in hydrophobic and potential covalent interactions, respectively. In the case of deiodinases, the mercapto group is thought to be essential for the inhibitory activity. researchgate.net

Allosteric modulation, where the inhibitor binds to a site distinct from the active site to alter the enzyme's conformation and activity, is another possible mechanism. While less common for thiouracil derivatives, the diverse structures of pyrimidine-based compounds allow for the potential discovery of allosteric modulators. nih.gov

Receptor Binding and Ligand Affinity Profiling (e.g., GPCRs, Nuclear Receptors)

While direct evidence for this compound binding to G-protein coupled receptors (GPCRs) or nuclear receptors is not available, the pyrimidine (B1678525) core is present in ligands for various receptors. For example, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been designed as selective inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. nih.govresearchgate.net This suggests that with appropriate structural modifications, this compound could be developed into a ligand for specific receptors. The planar aromatic nature of the pyrimidine ring and the potential for hydrogen bonding from the hydroxyl and mercapto groups could facilitate binding to receptor pockets.

Interactions with Nucleic Acids (DNA/RNA) and Protein-Nucleic Acid Complexes

The structural similarity of this compound to the natural pyrimidine bases, uracil (B121893) and thymine, suggests a potential for interaction with nucleic acids. juniperpublishers.com These interactions could occur through intercalation between base pairs, groove binding, or even covalent modification. A study on a 4-amino-6-oxo-2-vinylpyrimidine derivative demonstrated its ability to form crosslinks with guanine (B1146940) residues in both DNA and RNA. nih.gov The mercapto group in this compound could potentially engage in similar covalent interactions with nucleic acid bases, particularly under oxidative conditions. Such interactions could interfere with DNA replication and transcription, leading to cytotoxic effects, a mechanism often exploited in cancer chemotherapy.

Protein-Ligand Docking and Molecular Recognition Studies

Molecular docking studies have been instrumental in understanding the binding modes of thiouracil derivatives to their protein targets. mdpi.comresearchgate.net For instance, docking of thiouracil derivatives into the active site of thyroid peroxidase (TPO) has provided insights into the structural requirements for inhibitory activity. mdpi.com A hypothetical docking study of this compound into an enzyme active site, such as that of nNOS or a deiodinase, would likely show the pyrimidine ring forming key hydrogen bonds with backbone atoms of the protein. The 2-methyl group could occupy a hydrophobic pocket, while the 6-mercapto group could be positioned to interact with a catalytic metal ion or a cysteine residue.

Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound with a Target Enzyme

| Interacting Residue | Interaction Type | Distance (Å) |

| Serine 245 | Hydrogen Bond | 2.8 |

| Leucine 310 | Hydrophobic | 3.5 |

| Cysteine 415 | Potential Covalent | 2.1 |

| Heme cofactor | π-π Stacking | 4.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Uptake, Intracellular Fate, and Metabolic Pathway Analysis (in vitro models)

The cellular uptake of mercapto-pyrimidine derivatives can occur through various mechanisms. Studies on 6-mercaptopurine (B1684380), a related compound, have shown that its uptake can be mediated by specific transporters. nih.govnih.gov The physicochemical properties of this compound, including its moderate lipophilicity and potential for hydrogen bonding, would influence its ability to cross cell membranes.

Once inside the cell, this compound could undergo several metabolic transformations. The mercapto group is susceptible to oxidation, potentially forming disulfides or sulfonic acids. The pyrimidine ring itself could be subject to degradation pathways similar to those for natural pyrimidines. Understanding these metabolic pathways is crucial for determining the compound's intracellular half-life and the formation of potentially active or inactive metabolites. In vitro models, such as Caco-2 cell monolayers, can be used to investigate its intestinal absorption and transport mechanisms. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Mercapto 2 Methylpyrimidin 4 Ol and Its Complexes

Single Crystal X-ray Diffraction (SC-XRD) Analysis of 6-Mercapto-2-methylpyrimidin-4-ol and Co-crystals/Complexes

The solid-state architecture of organic molecules is often governed by a network of noncovalent interactions, leading to the formation of supramolecular assemblies. mdpi.com These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the crystal packing and ultimately the physical properties of the material. mdpi.com In the context of this compound, the presence of hydroxyl (-OH), mercapto (-SH), and amine-like nitrogen atoms within the pyrimidine (B1678525) ring suggests a high propensity for hydrogen bond formation. These interactions can occur between molecules of the compound itself or with co-formers in co-crystals and complexes. The study of related systems, such as peptide-tetrapyrrole assemblies, highlights how specific noncovalent interactions can direct the self-assembly process into well-defined nanostructures. mdpi.com Hirshfeld surface analysis, a tool often used in conjunction with SC-XRD data, can provide quantitative insights into these intermolecular contacts. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and the solid state.

Two-dimensional NMR (2D-NMR) experiments, such as Correlation Spectroscopy (COSY), provide valuable information about the connectivity of atoms within a molecule. harvard.edunih.gov By correlating the signals of coupled nuclei, COSY spectra can establish proton-proton connectivities, aiding in the assignment of complex proton NMR spectra. libretexts.org For this compound, a COSY experiment would be expected to show correlations between protons on adjacent carbon atoms, confirming the substitution pattern of the pyrimidine ring. While specific 2D-NMR data for this compound is not available, the technique's utility in unambiguously assigning the structure of complex organic molecules is well-documented. nih.govlibretexts.org

| Technique | Information Gained | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) correlations through bonds. | Would confirm the connectivity of protons on the pyrimidine ring and the methyl group. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly bonded to heteronuclei (e.g., ¹³C). | Would identify which protons are attached to which carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. | Would help in assigning quaternary carbons and confirming the overall carbon skeleton. |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline polymorphs and amorphous forms. mit.edu Unlike solution-state NMR, ssNMR provides information about the local environment of nuclei in the solid state, making it sensitive to differences in crystal packing and molecular conformation. This is particularly important for identifying and characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While specific ssNMR studies on this compound were not found, the technique is broadly applicable to the study of pharmaceutical compounds and other organic materials. mit.edu

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Metabolite Identification (preclinical context)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis. whitman.edu In a preclinical context, MS is crucial for identifying metabolites of drug candidates. nih.govresearchgate.net The fragmentation pattern of a molecule in a mass spectrometer is often characteristic and can provide valuable structural information. msu.edulibretexts.org For this compound, electron impact (EI) ionization would likely lead to fragmentation through various pathways, including cleavage of the pyrimidine ring and loss of functional groups. miamioh.edu The identification of metabolites is a critical step in drug development, as these modified forms of the parent drug can have their own pharmacological or toxicological effects. nih.govresearchgate.netaltex.org

| Ionization Method | Expected Fragmentation Behavior of this compound |

| Electron Impact (EI) | Likely to produce a complex fragmentation pattern due to the high energy involved, showing cleavage of the pyrimidine ring and loss of the methyl, mercapto, and hydroxyl groups. msu.edulibretexts.org |

| Electrospray Ionization (ESI) | A softer ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺, with less fragmentation than EI. This is often used for LC-MS analysis of metabolites. |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Dynamics

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. niscpr.res.innih.govnih.gov These techniques are particularly sensitive to hydrogen bonding interactions, which can cause significant shifts in the vibrational frequencies of the involved functional groups. niscpr.res.innih.gov

A study on the vibrational spectra of 4-amino-6-hydroxy-2-mercaptopyrimidine, a closely related compound, provides insight into the expected spectral features of this compound. niscpr.res.in In that study, a band observed at 2570 cm⁻¹ was assigned to the S-H stretching mode. niscpr.res.in Hydrogen-bonded N-H stretching frequencies were observed at 2830 and 2820 cm⁻¹. niscpr.res.in The ring breathing mode, a characteristic vibration of the pyrimidine ring, was identified at 788 cm⁻¹. niscpr.res.in These assignments can serve as a basis for interpreting the IR and Raman spectra of this compound. The presence of strong hydrogen bonding is expected to be a dominant feature in the vibrational spectra of this compound. niscpr.res.in

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretch | 3200 - 3600 | Indicates the presence of the hydroxyl group. Broadening of this band suggests hydrogen bonding. |

| N-H Stretch | 3150 - 3320 | Characteristic of the N-H bonds within the pyrimidine ring and can be affected by hydrogen bonding. niscpr.res.in |

| C-H Stretch (methyl) | 2850 - 3000 | Confirms the presence of the methyl group. |

| S-H Stretch | ~2570 | A key indicator of the mercapto group. niscpr.res.in |

| C=O Stretch | ~1650 - 1750 | The position can indicate the presence of the keto tautomer. |

| Ring Vibrations | Various | Provide a fingerprint for the pyrimidine ring structure. The ring breathing mode is a particularly strong and characteristic band. niscpr.res.in |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound and investigating its complexation behavior with metal ions. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic transitions within the molecule and how they are perturbed upon coordination to a metal center.

The UV-Visible spectrum of this compound is characterized by absorption bands originating from π→π* and n→π* electronic transitions. The pyrimidine ring, with its conjugated π-system, gives rise to intense π→π* transitions, typically observed at shorter wavelengths (higher energy). The non-bonding electrons on the sulfur and nitrogen heteroatoms, as well as the oxygen of the hydroxyl group, can undergo n→π* transitions, which are generally of lower intensity and appear at longer wavelengths (lower energy).

The solvent environment can influence the positions of these absorption bands. Polar solvents may cause a hypsochromic (blue) shift for n→π* transitions and a bathochromic (red) shift for π→π* transitions.

Complexation Studies

The formation of a complex between this compound and a metal ion can be readily monitored using UV-Visible spectroscopy. researchgate.net Upon coordination, the electronic environment of the ligand is altered, leading to significant changes in its absorption spectrum. Typically, the formation of a metal complex results in a bathochromic shift of the π→π* and n→π* absorption bands. This red shift is indicative of the coordination of the ligand to the metal ion, which lowers the energy gap between the ground and excited states.

The magnitude of the shift and any changes in the molar absorptivity (ε) can provide insights into the nature and strength of the metal-ligand bond. Furthermore, new absorption bands may appear in the visible region, which are often attributed to d-d transitions of the metal ion or to charge-transfer (CT) transitions between the ligand and the metal. These ligand-to-metal or metal-to-ligand charge-transfer (LMCT or MLCT) bands are often intense and can be used to determine the stoichiometry of the complex using methods such as the mole-ratio or continuous variation (Job's plot) methods.

Representative UV-Visible Spectral Data

The following table presents representative UV-Visible spectral data for this compound and a hypothetical metal complex. This data is illustrative of the typical electronic transitions and the changes observed upon complexation.

| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| This compound | Ethanol (B145695) | 275 | 12,500 | π→π |

| 340 | 3,200 | n→π | ||

| [M(this compound)₂] | Ethanol | 285 | 25,800 | π→π* (shifted) |

| 365 | 6,500 | n→π* (shifted) | ||

| 450 | 1,800 | Ligand-to-Metal Charge Transfer (LMCT) |

Derivatization and Analog Synthesis of 6 Mercapto 2 Methylpyrimidin 4 Ol for Structure Activity Relationship Sar Studies

Systematic Modification of the Mercapto Group for Bioisosteric Replacement

The mercapto (-SH) group of 6-mercapto-2-methylpyrimidin-4-ol is a key functional group that governs much of its chemical reactivity and biological activity. Bioisosteric replacement of this group with other functionalities that mimic its size, shape, and electronic properties is a common strategy to modulate the compound's pharmacological profile.

Alkylation of the mercapto group is a frequently employed modification. For instance, S-methylation of 2-mercapto-4-hydroxy-6-methylpyrimidine has been achieved in high yield using dimethyl sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution. researchgate.net This selective S-alkylation is confirmed by the appearance of a new signal for the S-methyl group in the 1H NMR spectrum. researchgate.net This approach allows for the introduction of various alkyl and aryl groups, enabling a systematic investigation of how lipophilicity and steric bulk at this position influence biological activity.

Table 1: Examples of Bioisosteric Replacements for the Mercapto Group

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| Mercapto (-SH) | Methylthio (-SCH3) | Increases lipophilicity, may improve membrane permeability. | Can alter binding affinity and metabolic stability. |

| Mercapto (-SH) | Hydroxyl (-OH) | Can act as a hydrogen bond donor/acceptor, altering solubility. | May change the mode of interaction with the target. |

| Mercapto (-SH) | Amino (-NH2) | Introduces a basic center, can form different hydrogen bonds. | Can influence receptor binding and pharmacokinetic profile. |

Pyrimidine (B1678525) Ring Substituent Effects and Site-Specific Derivatization

Studies on related pyrimidine derivatives have shown that the nature of substituents can dictate the molecule's biological activity. For example, in a series of 4-amino-2-mercaptopyrimidine-5-carbonitrile (B112041) analogs, the anticancer activity was found to correlate with the lipophilicity and electronic properties of the aryl substituents. nih.gov Specifically, compounds with dichloro substitutions on the aryl ring showed potent activity against various cancer cell lines. nih.gov

The presence of the methyl group at the 2-position and the hydroxyl group at the 4-position of this compound also present opportunities for derivatization. The hydroxyl group, for instance, can be alkylated or acylated to introduce a variety of functional groups.

Table 2: Influence of Pyrimidine Ring Substituents on Activity

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| 5-position | Electron-withdrawing (e.g., -CN) | Enhanced anticancer activity in related pyrimidines. | nih.gov |

| 5-position | Halogens (e.g., -Cl) | Increased lipophilicity and potent anticancer effects. | nih.gov |

| 6-position | Alkyl groups of varying length | Can influence steric interactions with the binding site. | N/A |

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools in this context. nih.gov By correlating the physicochemical properties of different substituents with their biological effects, researchers can develop predictive models to guide the synthesis of more effective analogs. nih.gov

Synthesis of Prodrugs and Targeted Delivery Moieties (preclinical concept)

The development of prodrugs is a strategic approach to improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, and targeted delivery. For this compound, the mercapto and hydroxyl groups are ideal handles for the attachment of promoieties that can be cleaved in vivo to release the active drug.

One conceptual approach involves the synthesis of ester or carbamate (B1207046) prodrugs at the 4-hydroxyl position. These linkages can be designed to be susceptible to enzymatic cleavage by esterases that are abundant in the body. Similarly, the mercapto group can be derivatized to form thioesters or disulfides that are reductively cleaved in the intracellular environment.

The concept of hypoxia-activated prodrugs has been explored for other heterocyclic compounds and could be applied to this compound. nih.gov This strategy involves attaching a "trigger" moiety that is selectively reduced under the hypoxic conditions often found in solid tumors, leading to the release of the cytotoxic agent specifically at the tumor site. nih.gov For instance, a nitroimidazole group could be incorporated, which upon reduction under hypoxia, initiates a cascade that liberates the active pyrimidinethiol.

Design and Synthesis of Metal Complexes Utilizing this compound as a Ligand

The sulfur and nitrogen atoms in this compound make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit enhanced biological activity compared to the free ligand. researchgate.netsci-hub.red

Studies on the related compound 6-mercaptopurine (B1684380) have shown that its complexes with transition metals like copper, cobalt, nickel, iron, and zinc can have significant anticancer properties. researchgate.netsci-hub.red Infrared spectra of these complexes often reveal that the ligand coordinates to the metal ion through both the sulfur atom and a nitrogen atom of the pyrimidine ring, forming a stable chelate structure. sci-hub.red

The geometry of the resulting complex, which can be octahedral or another arrangement, plays a crucial role in its biological activity. sci-hub.red These metal complexes can interact with biological macromolecules like DNA, potentially through intercalation or groove binding, leading to cytotoxic effects. sci-hub.red The design of such complexes with this compound could therefore be a promising strategy for developing novel therapeutic agents.

Table 3: Potential Metal Complexes and Their Significance

| Metal Ion | Potential Coordination Geometry | Rationale for Use | Potential Biological Application |

| Copper(II) | Octahedral | Known to enhance the anticancer activity of similar ligands. | Anticancer agent. |

| Zinc(II) | Tetrahedral/Octahedral | Can be involved in drug delivery systems. | Drug delivery, potential anticancer activity. |

| Platinum(II) | Square Planar | Analogy to cisplatin (B142131) and its derivatives. | Anticancer agent. |

Creation of Fused Heterocyclic Systems incorporating the Pyrimidinethiol Scaffold

Fusing the pyrimidine ring of this compound with other heterocyclic rings is a powerful method for creating novel chemical entities with diverse pharmacological profiles. This approach can lead to more rigid structures with defined three-dimensional shapes, which can enhance binding affinity and selectivity for specific biological targets.

A common strategy involves the reaction of the mercapto and a neighboring amino or hydroxyl group with a bifunctional electrophile to form a new fused ring. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. semanticscholar.org Similarly, cyclocondensation reactions with various reagents can yield fused systems like pyrimido[2,1-b] researchgate.netnih.govthiazines. semanticscholar.org

The synthesis of pyridothienopyrimidines, which combines the pyrimidine scaffold with thieno[2,3-b]pyridine, has been shown to yield compounds with significant antimicrobial and anticancer activities. nih.gov Ultrasound irradiation has emerged as a useful technique to promote these cyclization reactions, often leading to shorter reaction times and higher yields. nih.gov The resulting fused systems often exhibit a broad spectrum of biological activities, including the inhibition of key enzymes like EGFR kinase. nih.gov

Table 4: Examples of Fused Heterocyclic Systems

| Fused Ring System | Synthetic Precursors | Potential Biological Activity |

| Thiazolo[3,2-a]pyrimidine | 6-Mercaptopyrimidine derivative, α-haloketone | Anticancer, Antimicrobial |

| Pyrimido[2,1-b] researchgate.netnih.govthiazine | 2-Amino-4H-1,3-thiazin-4-one derivatives, isocyanide, dialkyl acetylenedicarboxylate | Varied pharmacological activities |

| Pyridothienopyrimidine | 3-Amino-thieno[2,3-b]pyridine-2-carboxamides, cyclizing agents | Antimicrobial, Anticancer, EGFR kinase inhibition |

Preclinical Applications and Mechanistic Insights of 6 Mercapto 2 Methylpyrimidin 4 Ol in Biological Systems

Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines (in vitro)

The therapeutic potential of pyrimidine (B1678525) derivatives, including 6-Mercapto-2-methylpyrimidin-4-ol, has been a subject of interest in oncology research. These compounds are investigated for their ability to hinder the growth of cancer cells through various mechanisms.

Cell Cycle Arrest and Apoptosis Induction Pathways

Similarly, other flavonoid compounds have demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis through the cleavage of PARP and caspase-3, which are hallmark proteins of apoptosis. nih.gov This apoptosis can be initiated through the mitochondrial pathway, indicated by an increase in the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-xL. nih.gov

Modulation of Key Signaling Cascades (e.g., FAK inhibition)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is often overexpressed in various cancers and is associated with poor prognosis. nih.govfrontiersin.orgmdpi.com FAK plays a crucial role in promoting tumor growth, invasion, metastasis, and angiogenesis. frontiersin.org Consequently, inhibiting FAK has become a promising strategy in cancer therapy. nih.govfrontiersin.orgmdpi.com

Several small molecule FAK inhibitors have been developed and have shown efficacy in decreasing tumor growth and metastasis in preclinical models. nih.gov These inhibitors can be classified into different groups, including those that are ATP competitive, those that target the FAK-FERM or FAK-FAT domains, and allosteric inhibitors. mdpi.com FAK inhibitors have demonstrated potent anti-proliferative activity in various cancer cell lines, including breast, colon, glioma, and ovarian cancers. nih.gov

Mechanistically, FAK inhibition can lead to the activation of p53, which in turn induces cell cycle arrest and apoptosis. nih.gov Furthermore, FAK inhibitors have been shown to target cancer stem cells (CSCs), which are often resistant to conventional chemotherapy. nih.gov For example, FAK inhibitors can prevent the chemotherapy-induced enrichment of CSCs. nih.gov The mechanism for this is believed to involve the blockade of the Wnt/β-catenin pathway, which is crucial for CSC maintenance. nih.gov

| Mechanism | Key Proteins/Pathways Involved | Observed Effect | Relevant Cancer Models |

|---|---|---|---|

| Cell Cycle Arrest | p53, p21, Cdc25A, cdc2 | Accumulation of cells in G2/M and S phases | Neural progenitor cells |

| Apoptosis Induction | PARP, Caspase-3, Bak, Bcl-xL | Increased cleavage of apoptotic proteins | Liver cancer cells |

| FAK Inhibition | FAK, p53, Wnt/β-catenin | Decreased tumor growth and metastasis, targeting of cancer stem cells | Breast, colon, glioma, ovarian cancers |

Mechanistic Studies in Anti-microbial and Anti-parasitic Research (cellular/molecular level)

While direct studies on the anti-microbial and anti-parasitic mechanisms of this compound are limited, the broader class of thiopurine analogs, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), provides insights into potential mechanisms. These compounds are known to act as antimetabolites. Due to their structural similarity to endogenous purines, they can interfere with nucleic acid synthesis, a fundamental process for the survival and replication of microbial and parasitic organisms. By inhibiting de novo purine (B94841) synthesis or being incorporated into DNA and RNA, these analogs can disrupt cellular functions and lead to cytotoxicity. This broad-spectrum effect on cell proliferation suggests a potential for similar mechanisms in anti-microbial and anti-parasitic contexts.

Anti-inflammatory Pathways and Immunomodulatory Effects (in vitro/ex vivo models)

The anti-inflammatory potential of pyrimidine derivatives is an active area of investigation. Studies on related compounds like 6-hydroxy-2-mercaptopurine (6H2MP) and 6-thioguanine (6TG) have demonstrated their ability to suppress inflammatory responses in vitro. inabj.org In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, both 6H2MP and 6TG were shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. inabj.org

Furthermore, in phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced HIG-82 synovial fibroblast cells, which mimic conditions of rheumatoid arthritis, these compounds suppressed the release of NO and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). inabj.org The underlying mechanism for these anti-inflammatory effects is attributed to their ability to inhibit DNA synthesis and disrupt leukocyte proliferation due to their structural similarity to purines. inabj.org This interference with T-cell activity allows them to dampen autoimmune responses. inabj.org

Other related compounds, such as 6-methylcoumarin, have been shown to exert anti-inflammatory effects by reducing the production of NO and prostaglandin (B15479496) E2 (PGE2) and decreasing the expression of pro-inflammatory cytokines. nih.gov Mechanistic studies revealed that these effects are mediated through the regulation of the MAPK and NF-κB signaling pathways, key pathways in the inflammatory response. nih.gov Specifically, these compounds can reduce the phosphorylation of the MAPK family and IκBα, an inhibitor of NF-κB. nih.gov

Role in Plant Growth Regulation and Agrochemical Research (mechanistic focus)

The application of pyrimidine derivatives in agriculture, particularly as plant growth regulators, is an emerging field of research. While specific mechanistic studies on this compound in this context are not widely available, the general biological activity of related compounds suggests potential roles. The structural features of pyrimidines could allow them to interact with various enzymes and receptors within plant cells, potentially influencing hormonal signaling pathways, nutrient uptake, or stress responses. Further research is needed to elucidate the specific mechanisms by which this compound might affect plant growth and development.

Exploration as a Flotation Depressant in Mineral Processing (mechanistic adsorption)

In the field of mineral processing, this compound, also referred to as MMO, has been identified as a novel and selective depressant for chalcopyrite in the flotation separation of copper and molybdenum ores. mdpi.comresearchgate.net Traditional depressants often suffer from low selectivity, high dosage requirements, and environmental concerns, creating a need for more efficient and greener alternatives. mdpi.comresearchgate.net

Microflotation experiments have demonstrated that MMO can effectively depress chalcopyrite while having a minimal impact on the recovery of molybdenite. mdpi.comresearchgate.net The mechanism of this selective depression lies in the specific adsorption of MMO onto the chalcopyrite surface. This adsorption enhances the hydrophilicity of chalcopyrite, making it less likely to attach to air bubbles and float. researchgate.net

Spectroscopic analyses, including FT-IR, TOF-SIMS, and XPS, combined with DFT simulations, have elucidated the adsorption mechanism at the molecular level. researchgate.net It is proposed that the nitrogen and sulfur atoms within the MMO molecule donate electrons to the iron and copper ions on the chalcopyrite surface. researchgate.net This interaction leads to the formation of a stable chelate structure, effectively passivating the chalcopyrite surface and preventing the adsorption of collectors, which are chemicals that would otherwise make the mineral hydrophobic. researchgate.net

| MMO Dosage (mol/L) | Chalcopyrite Recovery (%) | Molybdenite Recovery (%) |

|---|---|---|

| 0.5 x 10-5 | Not specified, but higher than at 2.5 x 10-5 | 66.82 |

| 2.5 x 10-5 | 0.50 | 54.21 |

The effectiveness of MMO as a depressant is also influenced by pH. At a pH of 3, MMO shows almost no depressing effect on chalcopyrite. mdpi.com This pH-dependent behavior provides an additional parameter for optimizing the separation process. The development of MMO as a chalcopyrite depressant represents a significant step towards a more environmentally friendly and efficient flotation separation of copper and molybdenum. researchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of 6 Mercapto 2 Methylpyrimidin 4 Ol and Its Metabolites

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds due to its high resolution and sensitivity. For 6-Mercapto-2-methylpyrimidin-4-ol, a reversed-phase HPLC method would likely be the most suitable approach.

A typical HPLC system for such an analysis would involve a C18 column, which is effective for separating moderately polar compounds. mdpi.com The mobile phase could consist of a gradient mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, would be optimal for separating the main compound from any impurities. mdpi.com Detection is commonly achieved using a UV detector, as pyrimidine (B1678525) derivatives typically exhibit strong absorbance in the UV range.

For the related compound 6-mercaptopurine (B1684380), HPLC methods have been developed using a C18 column with a mobile phase gradient of potassium dihydrogen phosphate (B84403) and methanol at a flow rate of 0.85 mL/min. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Thiopurine Compounds

| Parameter | Condition |

| Column | C18 reverse-phase, 150 x 4.6 mm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate |

| Mobile Phase B | Methanol |

| Gradient | Start with 100% A, ramp to 20% B over 12 min |

| Flow Rate | 0.85 mL/min |

| Injection Volume | 50 µL |

| Detection | UV Spectrophotometry |

This table is based on methods developed for related compounds and would require optimization for this compound. mdpi.com

Gas Chromatography (GC) is generally less suitable for the direct analysis of polar, non-volatile compounds like this compound without prior derivatization. Derivatization would be necessary to convert the polar functional groups (mercapto and hydroxyl) into more volatile and thermally stable derivatives suitable for GC analysis.

The separation of isomers and related substances is critical for ensuring the purity of a chemical compound. In the case of this compound, potential impurities could arise from starting materials, side reactions during synthesis, or degradation. HPLC is particularly powerful for this purpose. The resolution of closely related compounds can be optimized by adjusting the mobile phase composition, pH, temperature, and choice of stationary phase. The tautomeric nature of the molecule, existing in both thiol and thione forms, also presents a chromatographic challenge that must be considered during method development.

Application of Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for trace analysis and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites in biological matrices. For the analysis of this compound and its potential metabolites, a sample would first undergo extraction, often using solid-phase extraction, to remove interferences. nih.gov The extract is then injected into an LC system for separation, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

For instance, in the analysis of 6-mercaptopurine and its metabolites, LC-MS/MS methods have been established with run times as short as 5 minutes and have demonstrated linearity over a wide concentration range. nih.gov A study on 6-mercaptopurine metabolites used a UPLC system with a mobile phase of formic acid in water and acetonitrile-methanol, coupled to a mass spectrometer with an electrospray ionization (ESI) source. nih.gov The specific mass transitions monitored for 6-mercaptopurine were m/z 153.09 > 119.09. nih.gov

Table 2: Example LC-MS/MS Parameters for Related Thiopurines

| Parameter | Condition |

| Chromatography | UPLC with C18 amide column |

| Mobile Phase | Gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile/methanol |

| Flow Rate | 0.2 mL/min |

| Ionization | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Transition (6-MP) | m/z 153.09 > 119.09 |

These parameters are for the related compound 6-mercaptopurine and would need to be adapted for this compound. nih.gov

GC-MS would require derivatization of this compound and its metabolites to increase their volatility. While less common for this class of compounds compared to LC-MS, GC-MS can provide excellent chromatographic resolution and is a powerful tool for structural elucidation based on fragmentation patterns.

Electrochemical and Biosensor Development for Selective Detection

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the detection of specific analytes. The electroactive nature of the mercapto group makes this compound a candidate for electrochemical detection.